Neodymium fluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of neodymium fluoride involves methods that ensure high purity and desired crystalline structure. A notable approach includes the use of molten salt fluxes and ionic liquids as mediums for synthesis. These methods enable the production of neodymium fluoride under varying conditions, which significantly affects the particle size and hydrolysis rates of fluorides. The synthesis in molten salt fluxes is applicable across a wide range of temperatures, from 150 to 800°C, with the lower temperatures favoring the formation of smaller particle sizes. Ionic liquid mediums, on the other hand, allow for the isolation of non-agglomerated nanoparticles without the need for sophisticated equipment. Such syntheses at temperatures of 300°C or higher facilitate the creation of equilibrium phases of neodymium fluoride (Fedorov & Alexandrov, 2019).

Molecular Structure Analysis

The molecular structure of neodymium fluoride is characterized by its crystalline form, which significantly influences its optical and magnetic properties. Detailed studies on the molecular structure are crucial for applications in photomedicine and laser technology. Neodymium-sensitized nanoconstructs, for example, have shown promising properties for near-infrared-enabled photomedicine due to their high penetration depth and low cytotoxicity, which are closely related to their molecular structure (Yu, Chan, & Tan, 2019).

Chemical Reactions and Properties

Neodymium fluoride participates in various chemical reactions, especially those relevant to its use in manufacturing and technology. The compound's reactivity with other substances, its role as a catalyst, and its behavior under different conditions are critical areas of study. The literature review on fluorides' synthesis, including neodymium fluoride, highlights its chemical reactivity and the potential for producing a wide range of fluorinated compounds with diverse applications (Fedorov & Alexandrov, 2019).

Applications De Recherche Scientifique

-

Molten Fluoride Electrolysis

- Field : Metallurgy

- Application : Neodymium fluoride is used in the extraction and optimization of neodymium from molten fluoride electrolysis . It’s also used in the electrolysis of rare earth oxides in molten fluoride systems .

- Method : The process involves the use of molten fluoride electrolytes and the mechanism of the electrolysis process . The electrical conductivities of the molten NdF3-LiF system between 70 wt% to 85 wt% NdF3 within the range of temperature from 950 °C to 1050 °C range from 4.38 ohm-1 cm-1 to 6.08 ohm-1 cm-1 .

- Results : This method provides a guide to economically win rare earth metals with elevated energy efficiency and decreased emissions for the process .

-

Preparation and Study of Fluorinated Glasses

-

Lasers, Glass Coloring and Tinting, and Dielectrics

-

Phosphor for Lighting

-

Additive for Magnesium Alloys

-

Materials for Detector Scintillation

-

Shock Compression

-

Eutectic System Reaction

Safety And Hazards

Orientations Futures

Propriétés

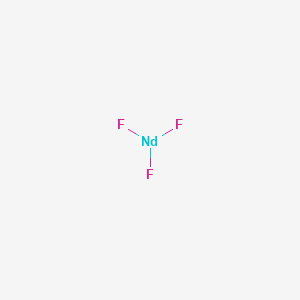

IUPAC Name |

trifluoroneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADHEAKQRNYQQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Nd](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Nd, NdF3 | |

| Record name | neodymium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Neodymium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065592 | |

| Record name | Neodymium fluoride (NdF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; Insoluble in water; [Hawley] | |

| Record name | Neodymium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium fluoride | |

CAS RN |

13709-42-7 | |

| Record name | Neodymium fluoride (NdF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium fluoride (NdF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium fluoride (NdF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium fluoride (NdF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.